molecular formula C20H20N4O2S B7727859 2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one

2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one

Cat. No.: B7727859
M. Wt: 380.5 g/mol
InChI Key: LGRGWKZDDPUAIA-FYJGNVAPSA-N
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Description

2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazole ring, a phenacyl group, and a dimethylaminophenyl moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with thiosemicarbazide, followed by cyclization with phenacyl bromide. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenacyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one involves its interaction with various molecular targets. The compound’s thiazole ring and phenacyl group allow it to bind to specific enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-1,3-thiazol-2-one
  • 2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-5-(4-methylphenyl)-1,3-thiazol-4-one

Uniqueness

2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one stands out due to its phenacyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-24(2)16-10-8-14(9-11-16)13-21-23-20-22-19(26)18(27-20)12-17(25)15-6-4-3-5-7-15/h3-11,13,18H,12H2,1-2H3,(H,22,23,26)/b21-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRGWKZDDPUAIA-FYJGNVAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC2=NC(=O)C(S2)CC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC2=NC(=O)C(S2)CC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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